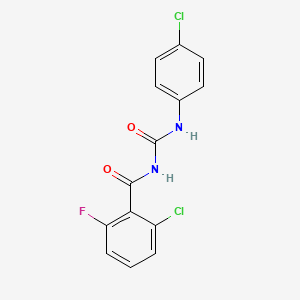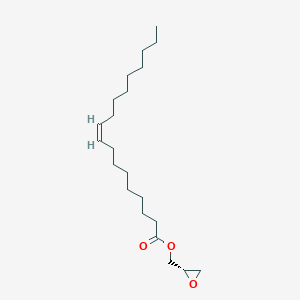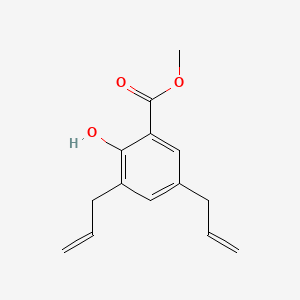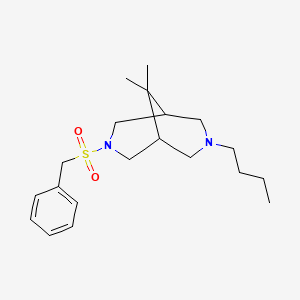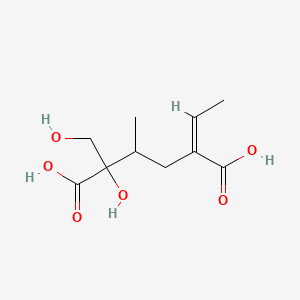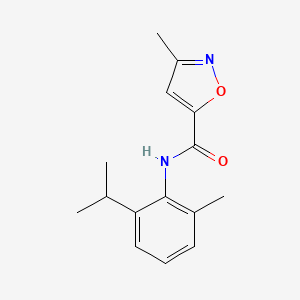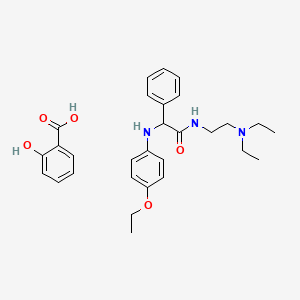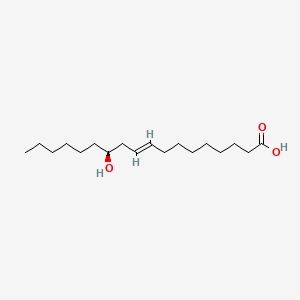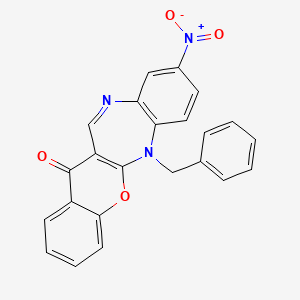
Einecs 287-139-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of alkanes, C10-13, chloro involves the chlorination of n-alkanes. This process typically occurs in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane . Industrial production methods often involve continuous chlorination processes to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Alkanes, C10-13, chloro undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alkanes, C10-13, chloro have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems due to their chemical stability.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and paints.
Wirkmechanismus
The mechanism of action of alkanes, C10-13, chloro involves their interaction with biological membranes and proteins. These compounds can disrupt cell membranes, leading to changes in cell permeability and function. They may also interact with enzymes and other proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Alkanes, C10-13, chloro can be compared with other chlorinated paraffins, such as:
Alkanes, C14-17, chloro: These have longer carbon chains and different physical properties.
Alkanes, C18-20, chloro: These have even longer carbon chains and are used in different industrial applications.
The uniqueness of alkanes, C10-13, chloro lies in their specific chain length and degree of chlorination, which give them distinct properties and applications compared to other chlorinated paraffins .
Eigenschaften
CAS-Nummer |
85409-69-4 |
|---|---|
Molekularformel |
C43H89N3O10 |
Molekulargewicht |
808.2 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(E)-4-[3-dodecoxypropyl(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid;2-[dodecyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H39NO5.C16H35NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-19-12-15-22(16-17-23)20(24)13-14-21(25)26;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;8-4-1-7(2-5-9)3-6-10/h13-14,23H,2-12,15-19H2,1H3,(H,25,26);18-19H,2-16H2,1H3;8-10H,1-6H2/b14-13+;; |
InChI-Schlüssel |
QOARLSKUPGTUEH-QDBORUFSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)/C=C/C(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)C=CC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




